![molecular formula C11H14N4O2 B14586741 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile CAS No. 61274-90-6](/img/structure/B14586741.png)
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazine ring substituted with a morpholine group and an ethoxy group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with 2-(morpholin-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base, leading to the breakdown of the molecule into smaller fragments.
Applications De Recherche Scientifique
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can be used in assays to investigate its effects on various biological pathways.
Medicine: The compound is explored for its potential therapeutic properties. Researchers investigate its activity against specific diseases, such as cancer, infections, and neurological disorders.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar morpholine and ethoxy substitution but features a triazine ring instead of a pyrazine ring.
6-Morpholin-4-ylpyrazine-2-carboxylic acid: This compound has a similar pyrazine ring with a morpholine group but includes a carboxylic acid functional group instead of a carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61274-90-6 |
|---|---|
Formule moléculaire |
C11H14N4O2 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
6-(2-morpholin-4-ylethoxy)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H14N4O2/c12-7-10-8-13-9-11(14-10)17-6-3-15-1-4-16-5-2-15/h8-9H,1-6H2 |
Clé InChI |
CPHCZLLQAWFLGW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=NC(=CN=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
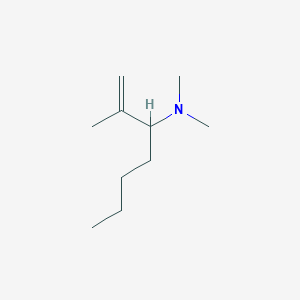
![Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14586675.png)
![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
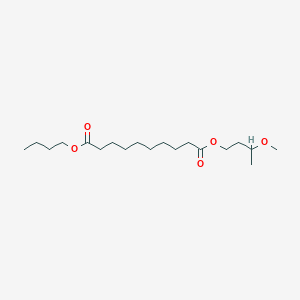
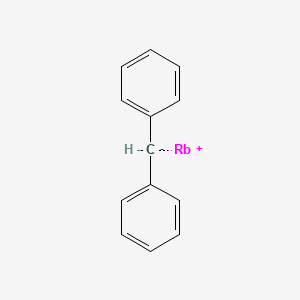
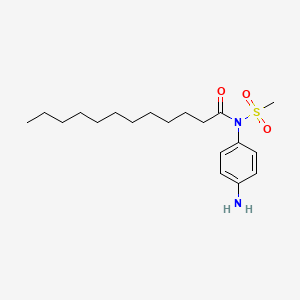

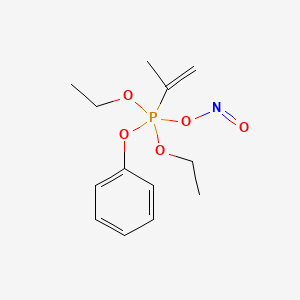
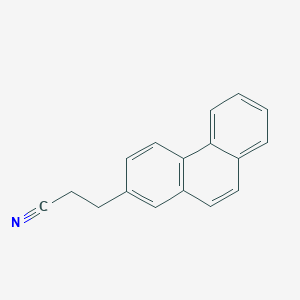


![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)
